2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid
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Overview
Description
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and a butanoic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and selective, allowing for the formation of 1,2,3-triazole rings under mild conditions. The starting materials typically include an alkyne and an azide, which react in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize environmentally benign conditions and atom-economical approaches to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the butanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents such as ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or disrupt cellular processes. The butanoic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Another triazole derivative with similar coordination chemistry but different biological activities.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine: Similar in structure but with different substitution patterns on the triazole ring.
1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanone: A related compound with a ketone functional group instead of a butanoic acid moiety.
Uniqueness
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid is unique due to its specific substitution pattern and the presence of a butanoic acid moiety. This combination of features allows it to participate in a wide range of chemical reactions and form stable complexes with metals, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(1-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-4-10(2)9-8-6/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
PEFYJGVIHWZWQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN(N=N1)C)C(=O)O |
Origin of Product |
United States |
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